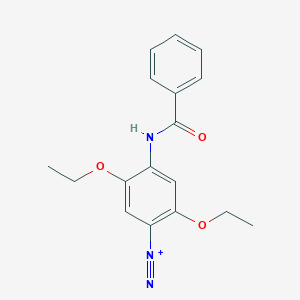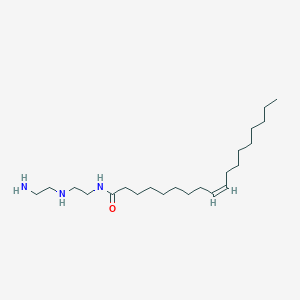
9-Octadecenamide, N-(2-((2-aminoethyl)amino)ethyl)-, (9Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenamide, N-(2-((2-aminoethyl)amino)ethyl)-, (9Z)- is a long-chain fatty acid amide that is commonly known as oleamide. This compound is naturally occurring in the human body and is known to have a wide range of biological effects. Oleamide has been the subject of extensive scientific research in recent years, with studies focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
Oleamide is believed to act on a range of receptors in the brain and nervous system, including the cannabinoid receptors, GABA receptors, and serotonin receptors. The exact mechanism of action of oleamide is still not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemische Und Physiologische Effekte
Oleamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the promotion of cell survival and growth. In addition, oleamide has been shown to have anti-inflammatory, analgesic, and sedative effects, making it a promising candidate for the treatment of a range of medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of oleamide is its relatively low toxicity and high solubility, which makes it easy to work with in laboratory experiments. However, one of the main limitations of oleamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on oleamide, including the study of its effects on various medical conditions, the development of new synthetic methods for the compound, and the investigation of its potential as a therapeutic agent in various fields. In addition, further research is needed to fully understand the mechanism of action of oleamide and its potential interactions with other compounds.
Synthesemethoden
Oleamide can be synthesized by reacting oleic acid with ammonia and ethanolamine. The reaction is typically carried out under reflux conditions, and the resulting product is purified by column chromatography. This method has been widely used in both academic and industrial settings and has been shown to be highly efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
Oleamide has been the subject of extensive scientific research in recent years, with studies focusing on its potential applications in various fields. One of the most promising areas of research is in the field of neuroscience, where oleamide has been shown to have a range of neuroprotective and neurotrophic effects. Other areas of research include the study of the compound's effects on sleep, pain, and inflammation.
Eigenschaften
CAS-Nummer |
15566-80-0 |
|---|---|
Produktname |
9-Octadecenamide, N-(2-((2-aminoethyl)amino)ethyl)-, (9Z)- |
Molekularformel |
C22H45N3O |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
(Z)-N-[2-(2-aminoethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h9-10,24H,2-8,11-21,23H2,1H3,(H,25,26)/b10-9- |
InChI-Schlüssel |
FUJIFZPMNJHIDG-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCN |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN |
Andere CAS-Nummern |
15566-80-0 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



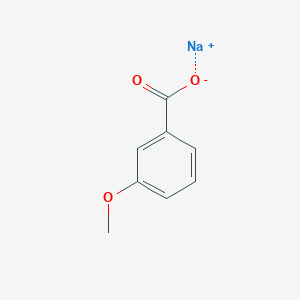
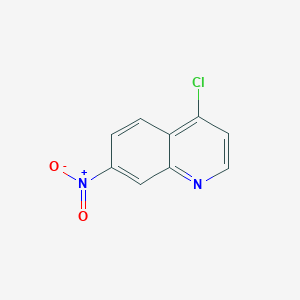
acetate](/img/structure/B103585.png)
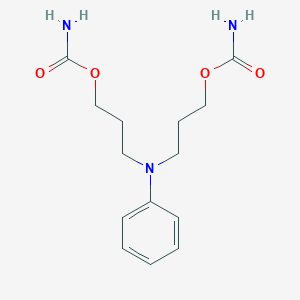
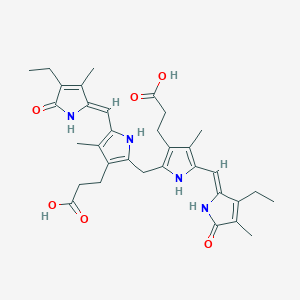
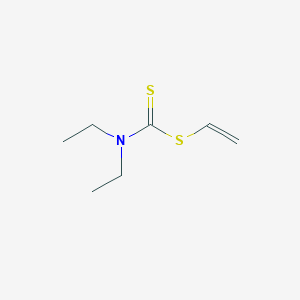
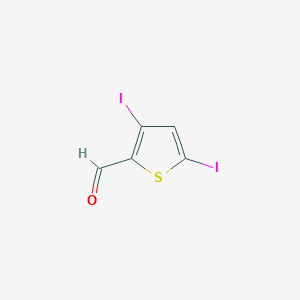
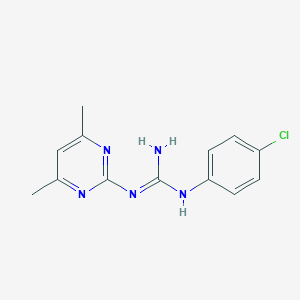

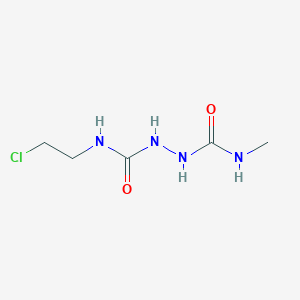
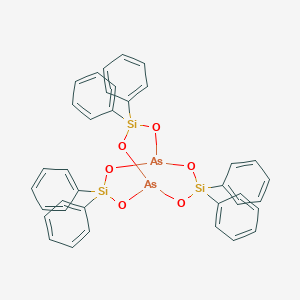
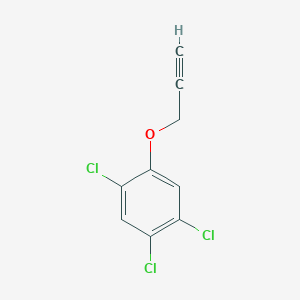
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
